

Molecular weight and formula of Dimethyl 4,4'-stilbenedicarboxylate.

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Compound of Interest

Compound Name: *Dimethyl 4,4'-stilbenedicarboxylate*

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An In-depth Technical Guide to Dimethyl 4,4'-stilbenedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 4,4'-stilbenedicarboxylate is a stilbene derivative characterized by a central carbon-carbon double bond flanked by two para-substituted methyl benzoate groups. This technical guide provides a comprehensive overview of its chemical properties, molecular formula, and molecular weight. It details a common synthetic methodology, offers key analytical data for characterization, and discusses its current and potential applications, particularly as a chemical intermediate in the synthesis of more complex molecules. While direct biological activities are not extensively documented, the stilbene scaffold is of significant interest in medicinal chemistry, suggesting the potential for future drug discovery and development efforts based on this core structure.

Chemical and Physical Properties

Dimethyl 4,4'-stilbenedicarboxylate is a solid at room temperature. The trans (E) isomer is typically a white to light yellow crystalline powder. Key quantitative data for this compound are summarized in the tables below.

Table 1: Molecular and Chemical Identifiers

Identifier	Value
Molecular Formula	C ₁₈ H ₁₆ O ₄ [1][2]
Molecular Weight	296.32 g/mol [1][2]
CAS Registry Number	10374-80-8 (trans-isomer)[1]
IUPAC Name	methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate[2]

Table 2: Physicochemical Data

Property	Value
Appearance	White to light yellow powder/crystal
Melting Point	234-236 °C
Boiling Point	448.3 °C at 760 mmHg
Topological Polar Surface Area	52.6 Å²[2]
XLogP3	4.5[2]

Synthesis of Dimethyl 4,4'-stilbenedicarboxylate

The synthesis of **Dimethyl 4,4'-stilbenedicarboxylate** can be achieved through several methods, with the Wittig and Heck reactions being common examples of modern cross-coupling techniques.[3][4]

Experimental Protocol: Synthesis via Wittig Reaction

This protocol describes the synthesis of (E)-**Dimethyl 4,4'-stilbenedicarboxylate** from methyl 4-(bromomethyl)benzoate and methyl 4-formylbenzoate.

Materials:

- Methyl 4-(bromomethyl)benzoate

- Triphenylphosphine (PPh₃)
- Methyl 4-formylbenzoate
- Sodium methoxide (NaOMe)
- Toluene
- Methanol
- Dichloromethane (DCM)
- Hexane

Procedure:

- **Preparation of the Phosphonium Salt:** In a round-bottom flask, dissolve methyl 4-(bromomethyl)benzoate and a stoichiometric equivalent of triphenylphosphine in dry toluene. Heat the mixture to reflux for 4-6 hours. Allow the flask to cool to room temperature, which should result in the precipitation of the phosphonium salt. Collect the solid by filtration, wash with cold toluene, and dry under vacuum.
- **Wittig Reaction:** To a suspension of the dried phosphonium salt in anhydrous methanol, add one equivalent of sodium methoxide at 0°C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes to form the ylide. To this, add a solution of methyl 4-formylbenzoate in methanol dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
- **Work-up and Purification:** Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield (E)-**Dimethyl 4,4'-stilbenedicarboxylate**.

Analytical Characterization

The identity and purity of **Dimethyl 4,4'-stilbenedicarboxylate** are typically confirmed using a combination of spectroscopic methods.

Table 3: Spectroscopic Data

Technique	Key Features
^1H NMR	Expected signals for aromatic protons, vinylic protons, and methyl ester protons. The coupling constant for the vinylic protons in the trans-isomer is typically in the range of 15-18 Hz.
^{13}C NMR	PubChem provides access to ^{13}C NMR spectral data. [2]
Infrared (IR) Spectroscopy	The NIST WebBook provides the gas-phase IR spectrum, showing characteristic C=O stretching for the ester and C=C stretching for the alkene and aromatic rings. [5]
Mass Spectrometry (MS)	The NIST WebBook lists the electron ionization mass spectrum, with a prominent molecular ion peak (m/z) at 296. [1]

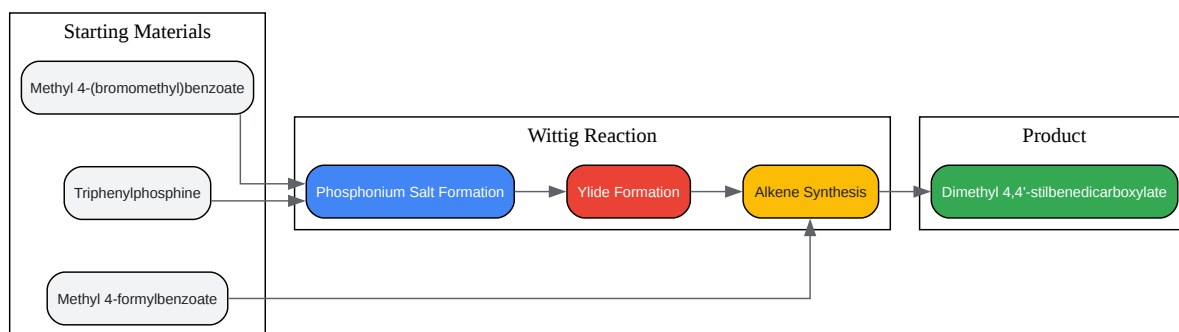
Applications and Future Directions

While the direct application of **Dimethyl 4,4'-stilbenedicarboxylate** in drug development is not extensively documented, its stilbene core is a privileged scaffold in medicinal chemistry. Stilbene derivatives have shown a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.

Currently, **Dimethyl 4,4'-stilbenedicarboxylate** primarily serves as a valuable intermediate in the synthesis of more complex molecules. Its ester functionalities can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used in the production of polymers, metal-organic frameworks (MOFs), and other functional materials.

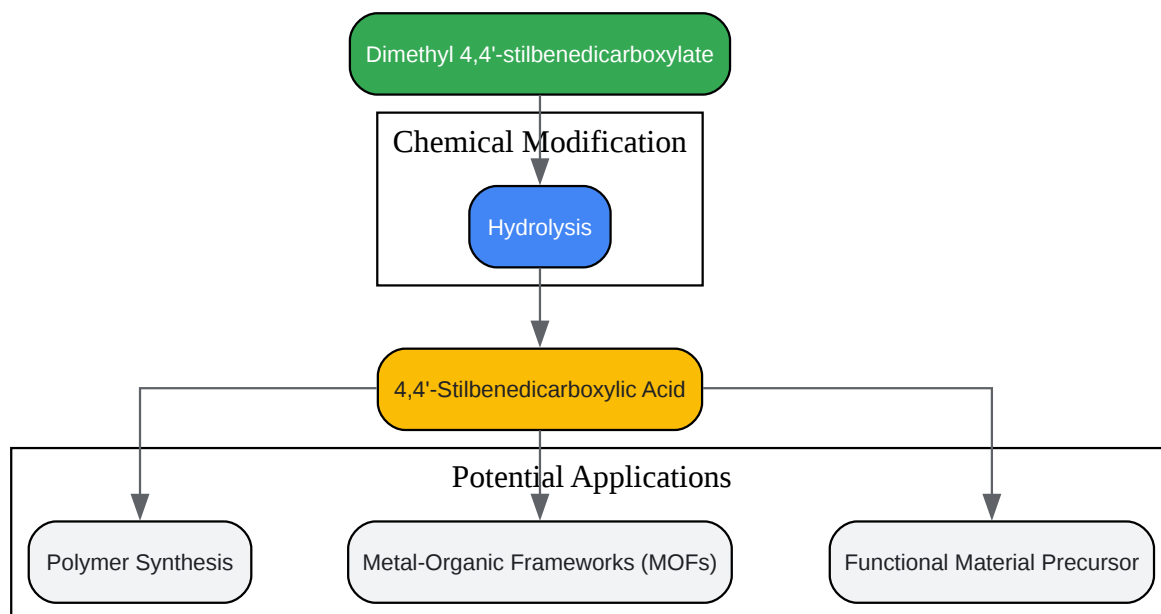
Visualized Workflows and Pathways

Due to the limited information on specific biological signaling pathways for **Dimethyl 4,4'-stilbenedicarboxylate**, the following diagrams illustrate its synthetic workflow and its role as a chemical precursor.



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Caption: Synthetic workflow for **Dimethyl 4,4'-stilbenedicarboxylate** via the Wittig reaction.



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Caption: Role as a precursor to 4,4'-stilbenedicarboxylic acid and its applications.

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